molecular formula C10H11N3O3 B11882681 Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 59376-44-2

Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B11882681
CAS No.: 59376-44-2
M. Wt: 221.21 g/mol
InChI Key: RGMIHMKHCSOKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS No. 59376-44-2) is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a ketone group at position 7 and an ethyl ester moiety at position 4. The 1-methyl substituent on the pyrazole ring distinguishes it from analogous derivatives . This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical manufacturing, particularly in the development of active pharmaceutical ingredients (APIs) . Its structural features, including hydrogen-bonding capabilities from the ester and ketone groups, influence its crystallinity and solubility, as inferred from crystallographic studies using tools like SHELX and SIR97 .

Properties

CAS No.

59376-44-2

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 1-methyl-7-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14)

InChI Key

RGMIHMKHCSOKBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the condensation of a pyrazole derivative with a suitable pyridine precursor. One common method involves the reaction of 1-methyl-3-oxo-1,2-dihydropyrazole with ethyl 2-chloronicotinate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl carboxylate group at position 6 undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis to Carboxylic Acid :
    Reaction with aqueous NaOH or HCl yields the corresponding carboxylic acid derivative. This intermediate serves as a precursor for amide or hydrazide formation.

  • Transesterification :
    In methanol or ethanol with catalytic acid, the ethyl ester is converted to methyl or other alkyl esters.

Reaction Conditions Product Yield
Ester hydrolysis1M NaOH, reflux, 4h1-Methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid85%
TransesterificationMeOH, H2SO4, 60°C, 6hMethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate78%

Condensation Reactions at the Keto Group

The C7 keto group participates in condensation with nucleophiles such as hydrazines and amines:

  • Hydrazone Formation :
    Reacting with hydrazine hydrate produces a hydrazone derivative, which can cyclize to form pyrazolo-pyridazine hybrids .

    C=O+NH2NH2C=N-NH2+H2O\text{C=O} + \text{NH}_2\text{NH}_2 \rightarrow \text{C=N-NH}_2 + \text{H}_2\text{O}
  • Schiff Base Synthesis :
    Condensation with aromatic amines (e.g., aniline) in ethanol yields Schiff bases .

Reactant Conditions Product NMR Data (δ, ppm)
Hydrazine hydrateEtOH, reflux, 5h7-Hydrazono-1-methyl-4,7-dihydro-1H-pyrazolo...8.50 (s, pyridine-H), 11.65 (s, NH)
4-NitroanilinePiperidine, EtOH, 8hN-(4-Nitrophenyl)imine derivative8.31 (d, J=7.9 Hz, Ar-H), 2.75 (s, CH3)

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

  • Pyrazolone Derivatives :
    Reaction with diethyl acetylenedicarboxylate (DEAD) in toluene forms pyrazolo[3,4-d]pyridazine diones via [2+2] cycloaddition .

  • Thiosemicarbazide Synthesis :
    Treatment with phenyl isothiocyanate generates thiosemicarbazides, which exhibit antimicrobial activity .

Reagent Conditions Product Key Spectral Data
Diethyl acetylenedicarboxylateToluene, reflux, 12hPyrazolo[3,4-d]pyridazine-5,7-dione13C NMR^{13}\text{C NMR}: 163.3 (C=O)
Phenyl isothiocyanateEtOH, reflux, 8h2-(Pyrazolo-pyridine-carbonyl)-N-phenyl-thiosemicarbazide1H NMR^{1}\text{H NMR}: 10.57 (s, NH)

Electrophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes halogenation and nitration:

  • Chlorination :
    Using POCl3 or SOCl2 introduces chlorine at C5 or C7, enhancing bioactivity.

Reagent Conditions Product Application
POCl3DMF, 90°C, 6h7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine...Anticancer intermediate

Reduction of the Keto Group

The C7 keto group is reducible to a hydroxyl or methylene group:

  • NaBH4 Reduction :
    Selective reduction to 7-hydroxy derivatives occurs under mild conditions.

  • Clemmensen Reduction :
    Zn-Hg/HCl reduces the keto group to a methylene group, altering ring aromaticity.

Functionalization via Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions when halogenated:

  • Suzuki Coupling :
    Bromination at C5 followed by Pd-catalyzed coupling with aryl boronic acids introduces aryl groups .

Mechanistic Insights

  • Keto-Enol Tautomerism : The 7-oxo group enables enolization, facilitating proton transfer and stabilizing intermediates during reactions like condensation .

  • Ester Reactivity : The ethyl carboxylate’s electron-withdrawing effect activates the pyridine ring for electrophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate. The compound has demonstrated significant cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound indicates potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .

Synthetic Routes

The synthesis of this compound has been achieved through various methods that emphasize efficiency and yield. Recent advancements in synthetic techniques have allowed for the development of derivatives with enhanced biological activity .

Structure-Activity Relationship

Investigations into the structure-activity relationship (SAR) of pyrazolo[4,3-b]pyridines have revealed that modifications at specific positions can significantly alter their biological properties. For instance, substituents at the 7-position have been shown to influence both biological and optical properties, making this area a focus for further research .

Anticancer Research

In a study examining the effects of various pyrazole-type compounds on cancer cell lines, this compound was found to exhibit notable cytotoxicity against K562 leukemia cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Studies

Another study explored the anti-inflammatory properties of pyrazolo[4,3-b]pyridine derivatives, including this compound. The results indicated a reduction in inflammatory markers in treated models, suggesting its viability for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, focusing on substituents, ring systems, and applications:

Compound Name Core Structure Key Substituents Synthesis Yield/Conditions Applications/Notes Evidence ID
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine 1-methyl, 6-ethyl ester Not explicitly reported Pharmaceutical intermediate
Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6g) Pyrazolo[4,3-c]pyridine 4-methoxybenzyl, phenyl, 3-oxo 77% yield (reflux, 4.5 hours) Synthetic intermediate
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 5-butylamino, 4-fluorophenyl, p-tolyl Not reported Potential kinase inhibitor
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Tetrahydro-pyrazolo[3,4-c]pyridine 4-methoxyphenyl, 2-oxopiperidinyl High similarity (0.95) to target Apixaban intermediate
(Z)-Methyl 3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)méthylène)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Pyrrolo[2,3-b]pyridine Complex substituents (piperazine, phenyl) Patent-protected Anticancer candidate

Key Differences and Implications

Ring System Variations :

  • The pyrazolo[4,3-b ]pyridine core in the target compound differs from pyrazolo[4,3-c ]pyridine () and pyrazolo[4,3-d ]pyrimidine () in ring fusion positions. These variations alter electronic properties and binding affinities. For example, pyrimidine-containing derivatives () may exhibit enhanced hydrogen-bonding capacity for kinase inhibition .
  • Tetrahydro derivatives (–11) exhibit saturated rings, increasing conformational flexibility and solubility compared to the unsaturated target compound .

Ester groups (e.g., 6-ethyl ester in the target compound) enhance crystallinity, as observed in SHELX-refined structures, whereas cyano groups () may increase metabolic stability .

In contrast, reports a 77% yield under reflux conditions, which may involve energy-intensive steps .

The pyrrolo[2,3-b]pyridine derivative () demonstrates the structural diversity achievable for targeted therapies .

Hydrogen Bonding and Crystallinity

  • The target compound’s ketone and ester groups facilitate hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis in ). Similar compounds with additional hydrogen-bond donors (e.g., amino groups in ) may exhibit higher melting points or polymorphic diversity .

Biological Activity

Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 219.22 g/mol

This compound is characterized by its pyrazolo-pyridine core, which is known for various biological activities including anti-inflammatory and anti-cancer effects.

The biological activity of this compound primarily involves inhibition of phosphodiesterase (PDE) enzymes. Specifically, it has shown potent inhibition against PDE5, which plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in cells. Elevated cGMP levels lead to vasodilation and increased blood flow, making this compound a candidate for treating erectile dysfunction and pulmonary hypertension .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Pulmonary Hypertension : In vivo studies demonstrated that this compound significantly reduced pulmonary arterial pressure in rat models of monocrotaline-induced pulmonary hypertension. The compound was administered orally at doses ranging from 1 to 5 mg/kg .
  • Erectile Dysfunction : The compound has been shown to induce penile erection in experimental animal models. The effective dose range was found to be between 0.3 to 10 mg/kg when administered orally in rabbits and rats .
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazolo-pyridine compounds exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines .

Case Study 1: PDE Inhibition

A study assessed the inhibitory effects of this compound on various PDE isoforms:

PDE IsoformIC50 (nM)
PDE553.3
PDE6870
PDE152
PDE2101
PDE352 μM

The data indicate that the compound is a selective inhibitor of PDE5 compared to other isoforms, highlighting its potential therapeutic application in erectile dysfunction treatments .

Case Study 2: Weight Management

Another investigation focused on the effects of this compound on body weight regulation in high-fat diet-induced obesity models. Results indicated that it inhibited toll-like receptor 4 (TLR4) activation in airway epithelial cells, which is associated with obesity-related inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Multicomponent reactions (MCRs) are highly effective. For example, a five-component reaction involving hydrazine, ethyl acetoacetate, aromatic aldehydes, phenylacetonitriles, and ammonium acetate in ethanol at room temperature, catalyzed by meglumine, yields pyrazolo-pyridine derivatives efficiently (>85% yields) . Optimization involves:

  • Catalyst screening : Meglumine outperforms traditional acid/base catalysts due to its dual hydrogen-bonding and mild basicity.
  • Solvent effects : Ethanol enhances solubility and stabilizes intermediates via hydrogen bonding.
  • Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (18–24 hours).

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Identify the ethyl ester (δ ~4.2 ppm for CH2, ~1.3 ppm for CH3) and the pyrazole N-methyl group (δ ~3.5 ppm). The deshielded carbonyl (C=O) at ~165 ppm in 13C NMR confirms ester functionality .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (N-H of dihydropyridine).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ ions and fragmentation patterns (e.g., loss of ethyl group or COOEt).

Advanced Research Questions

Q. How can researchers address contradictions between NMR data and X-ray crystallography results when analyzing tautomeric forms or hydrogen bonding patterns?

  • Methodological Answer :

  • Variable-Temperature NMR (VT-NMR) : Probe dynamic tautomerism (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures.
  • Computational Modeling : Use density functional theory (DFT) to compare energy barriers of tautomers and predict dominant forms .
  • Cambridge Structural Database (CSD) : Cross-reference crystallographic data (e.g., bond lengths, angles) with similar pyrazolo-pyridine derivatives to identify trends in hydrogen-bonding motifs .

Q. What strategies elucidate the impact of ring puckering on the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) for the dihydropyridine ring using crystallographic coordinates .
  • Molecular Dynamics (MD) Simulations : Model ring flexibility under varying conditions (e.g., solvent polarity) to predict conformational preferences.
  • Crystallographic Analysis : Compare puckering modes across polymorphs to assess their influence on packing efficiency and stability .

Q. In crystallographic refinement, what challenges arise due to disorder or twinning, and how are they resolved using software like SHELXL?

  • Methodological Answer :

  • Disorder Handling : Use PART commands in SHELXL to model split positions for flexible groups (e.g., ethyl ester). Apply restraints (SIMU, DELU) to maintain reasonable geometry .
  • Twinning Resolution : Employ TWIN/BASF commands for hemihedral twinning. Validate with R1 vs. wR2 convergence plots and Hooft parameter analysis.
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., C22(8)\text{C}_2^2(8)) to classify motifs and correlate with stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.